N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a benzamide moiety substituted with a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 6-methyl-2-aminopyridine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzoic acid, while reduction may produce N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzylamine.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(6-methylpyridin-2-yl)-3-(chloromethyl)benzamide:
N-(6-methylpyridin-2-yl)-3-(methoxy)benzamide: Features a methoxy group, which can influence the compound’s solubility and interaction with biological targets.
Uniqueness
N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11F3N2O |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H11F3N2O/c1-9-4-2-7-12(18-9)19-13(20)10-5-3-6-11(8-10)14(15,16)17/h2-8H,1H3,(H,18,19,20) |
InChI Key |
ZDHWEWXQIOKUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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